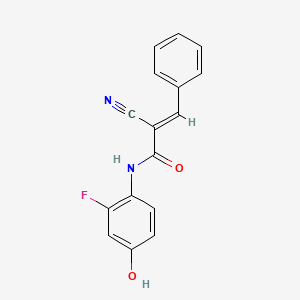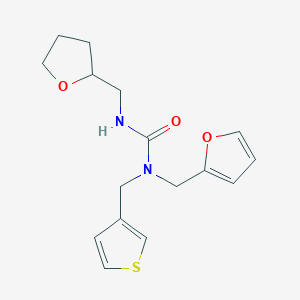
1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound featuring multiple heterocyclic rings, including furan, tetrahydrofuran, and thiophene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene derivatives. These intermediates are then reacted with tetrahydrofuran derivatives under controlled conditions. Common reagents include strong bases and coupling agents to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(Furan-2-ylmethyl)urea: Similar structure but lacks the tetrahydrofuran and thiophene components.
1-(Thiophen-3-ylmethyl)urea: Similar structure but lacks the furan and tetrahydrofuran components.
1-(Tetrahydrofuran-2-yl)methyl)urea: Similar structure but lacks the furan and thiophene components.
Uniqueness: The presence of all three heterocyclic rings in 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea makes it unique compared to its simpler analogs. This complexity can lead to enhanced biological activity and broader applicability in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and diverse applications make it a valuable compound for further exploration and development.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(17-9-14-3-1-6-20-14)18(10-13-5-8-22-12-13)11-15-4-2-7-21-15/h2,4-5,7-8,12,14H,1,3,6,9-11H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJXWRIASAFLKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
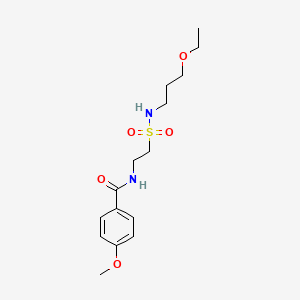
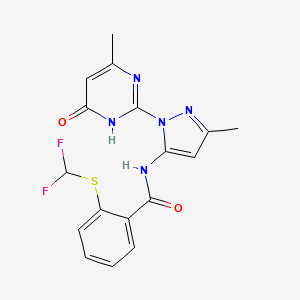
![N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410836.png)
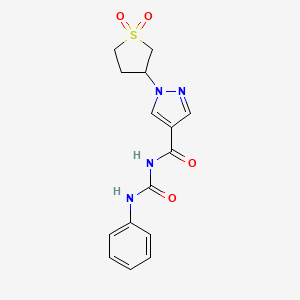
![N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2410839.png)
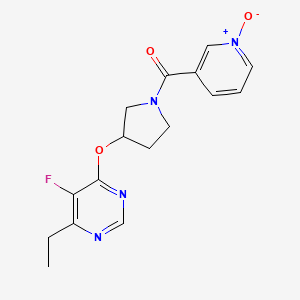
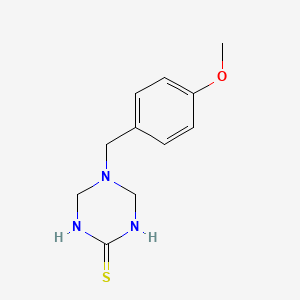
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2410842.png)
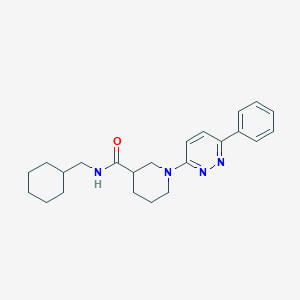
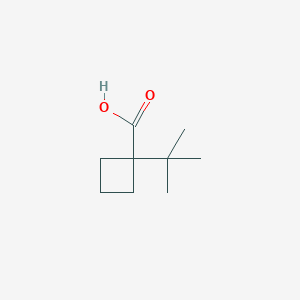
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)
